molecular formula C10H11BrFNO3S B1395917 4-((4-Bromo-2-fluorophenyl)sulfonyl)morpholine CAS No. 1000068-42-7

4-((4-Bromo-2-fluorophenyl)sulfonyl)morpholine

Cat. No. B1395917
M. Wt: 324.17 g/mol
InChI Key: BQYQHCWRUSXGLN-UHFFFAOYSA-N
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Description

“4-((4-Bromo-2-fluorophenyl)sulfonyl)morpholine” is a chemical compound with the molecular formula C10H11BrFNO3S . It has an average mass of 324.167 Da and a monoisotopic mass of 322.962708 Da . This compound is listed in the CAS Common Chemistry database .


Molecular Structure Analysis

The molecular structure of “4-((4-Bromo-2-fluorophenyl)sulfonyl)morpholine” consists of a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. This ring is substituted with a sulfonyl group that is further substituted with a bromo-fluorophenyl group .

Scientific Research Applications

Antimicrobial Properties

  • Modulation of Antibiotic Activity Against Multidrug Resistant Strains : 4-(Phenylsulfonyl) morpholine has been studied for its ability to enhance the efficacy of antibiotics against multidrug-resistant strains of bacteria like Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and fungi like Candida albicans. It showed significant modulating activity, especially in combination with amikacin against P. aeruginosa (Oliveira et al., 2015).

  • Synthesis and Antimicrobial Activity of Derivatives : The synthesis of sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, has been reported. These derivatives exhibited potent antimicrobial activity, particularly against bacterial strains and fungi, with certain compounds showing promising activity in the minimum inhibitory concentration (MIC) range of 6.25–25.0 µg/mL (Janakiramudu et al., 2017).

Chemical Synthesis and Structural Analysis

  • Synthesis of Novel Derivatives : A study reported the synthesis of various morpholine derivatives, including the one with a sulfonyl group, for their potential antimicrobial applications. This includes the synthesis and evaluation of new 5-Substituted-1,3,4-oxadiazol-2yl-4-(morpholin-4yl Sulfonyl)benzyl sulfides as antibacterial agents (Aziz ur-Rehman et al., 2015).

  • Crystal Structure Determination : Research has been conducted to determine the crystal structures of compounds including morpholine derivatives, which can aid in understanding their chemical properties and potential applications. For example, the crystal structure of N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide was studied to reveal the molecular conformation and interactions (Kumar et al., 2012).

properties

IUPAC Name

4-(4-bromo-2-fluorophenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO3S/c11-8-1-2-10(9(12)7-8)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYQHCWRUSXGLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20702296
Record name 4-(4-Bromo-2-fluorobenzene-1-sulfonyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20702296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Bromo-2-fluorophenyl)sulfonyl)morpholine

CAS RN

1000068-42-7
Record name 4-[(4-Bromo-2-fluorophenyl)sulfonyl]morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000068-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Bromo-2-fluorobenzene-1-sulfonyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20702296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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